N-(2-((4-(1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide

Description

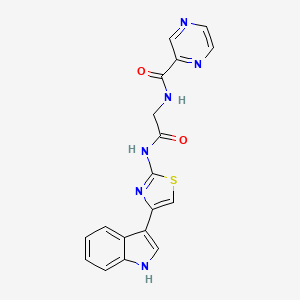

This compound features a hybrid structure combining a 1H-indol-3-yl-substituted thiazole core linked via a glycyl (2-amino-2-oxoethyl) spacer to a pyrazine-2-carboxamide group.

Properties

Molecular Formula |

C18H14N6O2S |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

N-[2-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C18H14N6O2S/c25-16(9-22-17(26)14-8-19-5-6-20-14)24-18-23-15(10-27-18)12-7-21-13-4-2-1-3-11(12)13/h1-8,10,21H,9H2,(H,22,26)(H,23,24,25) |

InChI Key |

VFRZDXNRXVTLEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CSC(=N3)NC(=O)CNC(=O)C4=NC=CN=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Several synthetic routes lead to the formation of this compound. One common method involves the condensation of 5-bromo-2-oxobenzaldehyde with 4-(1H-indol-3-yl)thiazol-2-amine, followed by reaction with pyrazine-2-carboxylic acid. The reaction proceeds through intermediate steps, resulting in the desired product.

Reaction Conditions:

Step 1: Condensation of 5-bromo-2-oxobenzaldehyde with 4-(1H-indol-3-yl)thiazol-2-amine.

Step 2: Reaction of the intermediate with pyrazine-2-carboxylic acid.

Industrial Production:

While laboratory-scale synthesis is common, industrial production methods may involve large-scale reactions, purification, and isolation. Optimization of yield and cost-effectiveness are critical considerations.

Chemical Reactions Analysis

This compound participates in various chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation states.

Reduction: Reduction processes may yield reduced forms of the compound.

Substitution: Substituents can be introduced at different positions.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be employed.

Major Products: The major products depend on the reaction type. Detailed studies are essential to identify specific products.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has shown that derivatives containing the thiazole and indole moieties exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated a series of 4-(indol-3-yl)thiazole derivatives, revealing minimum inhibitory concentrations (MICs) ranging from 0.06 to 1.88 mg/mL against various pathogens, indicating potent antibacterial effects .

Antitumor Properties

The compound has also been investigated for its potential as an antitumor agent. Pyrazole derivatives, similar in structure, have demonstrated promising results in inhibiting cancer cell proliferation. A notable study focused on a series of pyrazole-based compounds, which were tested against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated significant cytotoxic effects, particularly when combined with doxorubicin, suggesting synergistic potential .

Enzyme Inhibition

N-(2-((4-(1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide has shown promise as an inhibitor of monoamine oxidase B (MAO-B). A structurally similar compound was identified as a selective and competitive inhibitor for MAO-B, which is crucial for managing neurodegenerative diseases like Parkinson's disease. The structure–activity relationship (SAR) studies indicated that modifications to the indole and pyrazine components could enhance inhibitory potency .

Anti-inflammatory Effects

In addition to antimicrobial and antitumor activities, the compound is being explored for anti-inflammatory effects. Some pyrazole derivatives have been reported to exhibit significant anti-inflammatory properties through inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This suggests that similar derivatives may possess therapeutic potential in treating inflammatory diseases.

Structure–Activity Relationship Studies

The synthesis of various derivatives has led to extensive structure–activity relationship studies that help elucidate how modifications to the core structure influence biological activity. For example, altering substituents on the thiazole or indole rings can significantly affect the compound's potency against specific targets .

Case Study: Synthesis and Evaluation

A comprehensive case study involved synthesizing new derivatives of N-(1H-indol-5-yl)-2-(((5-substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and evaluating their antimicrobial activity. The synthesized compounds were characterized using spectroscopic methods such as IR, NMR, and MS, confirming their structures. The evaluation revealed several compounds with potent antibacterial activity against common pathogens, demonstrating the practical applications of these derivatives in drug development .

Mechanism of Action

The compound’s mechanism of action involves binding to specific molecular targets. It may modulate signaling pathways, enzyme activity, or gene expression. Further studies are needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structural Analogs

Target Compound

- Core : 4-(1H-Indol-3-yl)thiazole.

- Linker: 2-amino-2-oxoethyl.

- Terminal group : Pyrazine-2-carboxamide.

- Key attributes : Indole’s planar aromaticity, thiazole’s sulfur-mediated electronic effects, and pyrazine’s nitrogen-rich heterocycle.

Analogs from

Compound 6c : 3-((4-(1,2-Dimethyl-1H-indol-3-yl)thiazol-2-yl)carbamoyl)pyrazine-2-carboxylic acid.

- Compound 6e: 2-(2-((4-(5-Methoxy-1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)benzoic acid. Differences: Methoxyindole substitution and benzoic acid terminus.

Analogs from

- Compound 12h: (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-(1H-indol-3-yl)ethyl)pyrazine-2-carboxamide. Differences: Benzo[d]thiazole replaces thiazole, and a chiral ethyl linker is present.

Pyridinyl-Thiazole Analogs (–12)

- N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide: Differences: Pyridinyl replaces indole on the thiazole ring.

Key Observations:

- Antimicrobial vs. Antiviral Focus : Analogs with indole-thiazole cores (e.g., 6c) show antimicrobial activity, while benzo[d]thiazole derivatives (e.g., 12h) target viral proteases. The target compound’s indole-thiazole-pyrazine architecture may bridge these applications.

- Terminal Group Influence : Carboxamide termini (target, 12h) likely enhance membrane permeability compared to carboxylic acid analogs (6c, 6e) .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(2-((4-(1H-indol-3-yl)thiazol-2-yl)amino)-2-oxoethyl)pyrazine-2-carboxamide is a complex organic compound that integrates various structural motifs known for their biological activity. This article delves into the synthesis, biological activities, and relevant research findings concerning this compound.

Structural Overview

The compound features a hybrid structure incorporating:

- Indole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.

- Thiazole ring : Often associated with enhanced antimicrobial effects.

- Pyrazine and carboxamide groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Cyclization reactions : To form the thiazole moiety from indole derivatives and thioamide compounds.

- Condensation reactions : Involving appropriate carboxylic acids or their derivatives to form the pyrazine ring.

The yield for these reactions generally ranges from 49% to 77% , depending on the specific conditions employed.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of indole-thiazole have shown minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(1H-indol-3-yl)thiazole | Indole, Thiazole | Antimicrobial |

| Pyrazinecarboxamide derivatives | Pyrazine, Carboxamide | Anticancer |

| Indole derivatives | Indole | Antimicrobial, Anti-inflammatory |

Anticancer Activity

Studies have demonstrated that compounds with similar structural features can also exhibit anticancer properties. For example, certain indole-thiazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. The presence of specific substituents on the indole or thiazole rings can enhance or diminish this activity .

The mechanism of action for this compound is still under investigation, but it is hypothesized that:

- The compound may trigger the production of pro-inflammatory cytokines.

- It could induce expression of adhesion molecules in endothelial cells, contributing to its anti-inflammatory effects .

- Molecular docking studies suggest potential binding interactions with specific biological targets, enhancing its therapeutic profile .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds through both experimental and computational methods:

- Antimicrobial Evaluation : A study assessed twenty-nine 4-(indol-3-yl)thiazole derivatives against various bacterial strains, revealing MIC values that support their potential as antimicrobial agents .

- Cytotoxicity Assessment : Compounds derived from indole-thiazole structures showed significant cytotoxicity against cancer cell lines, with some exhibiting IC50 values in the micromolar range (less than 10 μM) .

- Structure–Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the thiazole or indole rings can significantly influence biological activity, highlighting the importance of chemical structure in drug design .

Q & A

Q. Basic Research Focus

- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and packing interactions. For example, monoclinic crystal systems (space group P21/c) with β angles ~93° are common in related thiazole-carboxamides .

- NMR spectroscopy : Key signals include:

Advanced Consideration

Dynamic NMR can assess rotational barriers in the carboxamide group. Conflicting NOE correlations may arise from conformational flexibility in the oxoethyl linker, requiring DFT calculations to validate preferred geometries .

What biological targets are associated with this compound, and how are its mechanisms validated?

Q. Basic Research Focus

- Antimicrobial activity : Thiazole-pyrazine hybrids inhibit bacterial DNA gyrase (IC: 2–10 µM) via topoisomerase IV binding, validated via agar dilution assays .

- Anticancer activity : Disruption of Hec1-Nek2 protein-protein interactions (GI: 14–73 nM in breast cancer lines) via Western blotting and co-immunoprecipitation .

Advanced Consideration

Mechanistic contradictions may arise in kinase inhibition assays due to off-target effects. Use isoform-specific inhibitors (e.g., TAI-95 for Hec1) and CRISPR-Cas9 knockout models to confirm target specificity .

How do structural modifications to the indole or pyrazine moieties influence the compound’s bioactivity?

Q. Advanced Research Focus

- Indole substitution : 5-Methoxy or 6-nitro groups enhance antimicrobial potency by 3–5-fold but reduce solubility.

- Pyrazine modifications : Fluorination at C-3 improves blood-brain barrier penetration (logP: 2.1 vs. 1.8 for parent compound) .

- Thiazole linker : Replacing the oxoethyl group with a sulfonamide decreases cytotoxicity (IC shifts from 0.5 µM to >10 µM) .

Methodological Validation

SAR studies require parallel synthesis of analogs (e.g., 10–20 derivatives) and standardized MTT assays. Conflicting data between enzymatic and cellular assays may reflect differences in membrane permeability .

What in vivo models validate the pharmacokinetics and efficacy of this compound?

Q. Advanced Research Focus

- Pharmacokinetics : Oral bioavailability in murine models is ~40% (C: 1.2 µM at 2 hrs) with hepatic glucuronidation as the primary clearance route .

- Efficacy : Xenograft studies show 60–70% tumor growth inhibition at 50 mg/kg (QD dosing) without weight loss or hepatotoxicity .

Data Contradictions

Discrepancies between in vitro IC and in vivo efficacy may arise from protein binding (>90% plasma binding reported). Use ultrafiltration or dialysis to measure free drug concentrations .

How can analytical methods (HPLC, LC-MS) be optimized for quantifying this compound in biological matrices?

Q. Basic Research Focus

- HPLC : C18 columns with 0.1% formic acid in acetonitrile/water (gradient: 30→70% ACN over 15 min) achieve baseline separation (retention time: 8.2 min) .

- LC-MS/MS : ESI+ mode (m/z 413.1 → 297.0) with deuterated internal standards (e.g., TAI-95-D7) improves quantification accuracy in plasma .

Advanced Consideration

Matrix effects (e.g., ion suppression in serum) require post-column infusion studies. Degradation products (e.g., hydrolyzed carboxamide) must be monitored under accelerated stability conditions (40°C/75% RH) .

What computational approaches predict binding modes and off-target risks?

Q. Advanced Research Focus

- Docking studies : AutoDock Vina models the pyrazine-carboxamide in Hec1’s hydrophobic pocket (binding energy: −9.2 kcal/mol) .

- MD simulations : 100-ns trajectories reveal stable hydrogen bonds between the thiazole NH and Asp98 residue .

- Off-target screening : SwissTargetPrediction identifies kinase and GPCR targets (probability >0.7), requiring experimental validation via KINOMEscan .

How do stability and degradation profiles impact formulation development?

Q. Advanced Research Focus

- Hydrolytic degradation : The carboxamide bond is susceptible to pH-dependent hydrolysis (t: 48 hrs at pH 7.4 vs. 12 hrs at pH 2.0) .

- Photostability : UV irradiation (λ = 254 nm) generates indole oxidation byproducts, necessitating light-protected storage .

Methodological Note

Forced degradation studies (acid/base/oxidative stress) coupled with HRMS identify major degradation pathways. Nanoencapsulation (e.g., PLGA nanoparticles) improves stability in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.